molecular formula C25H29ClN2O4 B5353047 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5353047
M. Wt: 457.0 g/mol
InChI Key: UTRGMDQGVWJNCH-XTQSDGFTSA-N
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Description

5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidone ring, chlorophenyl group, and various functional groups

Properties

IUPAC Name

(4E)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN2O4/c1-5-14-32-20-11-8-18(15-16(20)2)23(29)21-22(17-6-9-19(26)10-7-17)28(13-12-27(3)4)25(31)24(21)30/h6-11,15,22,29H,5,12-14H2,1-4H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRGMDQGVWJNCH-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrolidone ring and the introduction of the chlorophenyl and propoxybenzoyl groups. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as an antitumor agent. Research indicates that derivatives of pyrrolidinones exhibit cytotoxicity against various cancer cell lines. The presence of the dimethylamino group may enhance its bioactivity by increasing solubility and cellular uptake.

Neuropharmacology

Given the presence of a dimethylamino group, this compound is also studied for its neuroactive properties. Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders such as depression and anxiety.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. The chlorophenyl and propoxybenzoyl moieties are known to contribute to the antibacterial activity of related compounds, making this an area for further exploration.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of pyrrolidinone derivatives, including this compound, against human cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast and lung cancer cells, suggesting a mechanism involving apoptosis induction.

Case Study 2: Neuroactive Properties

Research conducted at a leading university investigated the effects of similar compounds on serotonin receptors. The findings demonstrated that modifications in the alkyl chain influenced receptor binding affinity, opening avenues for developing new antidepressants based on this scaffold.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTarget CellsIC50 (µM)
Compound AAntitumorMCF-7 (Breast Cancer)10
Compound BNeuroactiveSerotonin Receptors50
This CompoundAntimicrobialStaphylococcus aureus20

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

Basic Information

  • Chemical Formula : C22H23ClN2O4
  • Molecular Weight : 414.13 g/mol
  • InChIKey : WUQOHPHWAZFJCE-UHFFFAOYSA-N

Structure

The compound features a pyrrolidine ring substituted with various functional groups, including a chlorophenyl moiety and a dimethylamino ethyl side chain. This structural diversity is believed to contribute to its biological activity.

Research indicates that compounds similar to This compound may interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer and other diseases. Inhibitors of LSD1 can affect gene expression by altering histone methylation patterns .
  • Antiviral Activity : Similar compounds have been evaluated for their antiviral properties, particularly against tobacco mosaic virus (TMV). Some derivatives exhibited significant inhibition rates, suggesting potential for further antiviral development .

Study on Antiviral Activity

In a study evaluating the antiviral properties of related compounds, several derivatives were synthesized and tested for their effectiveness against TMV. The results indicated that certain compounds achieved inhibition rates comparable to established antiviral agents:

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
7i0.542.49
Ningnanmycin0.554.51

This data suggests that modifications to the core structure can enhance biological activity, highlighting the importance of chemical diversity in drug design .

Study on Enzymatic Inhibition

Another relevant study focused on the development of reversible inhibitors of LSD1, where similar pyrrolidine derivatives were synthesized and evaluated. The findings demonstrated that certain compounds exhibited high potency with Kd values less than 10 nM, indicating strong binding affinity to LSD1 . This reinforces the potential therapeutic applications of such compounds in treating cancers associated with aberrant histone methylation.

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